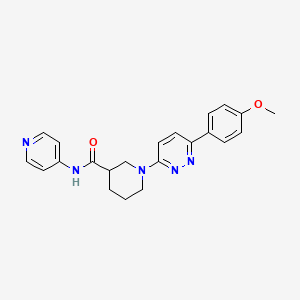
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide, also known as MP-10, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Cancer Treatment
Compounds structurally related to the specified molecule, such as BMS-690514, have been explored for their metabolism, disposition, and potential in treating cancers like non-small-cell lung cancer and metastatic breast cancer. BMS-690514 demonstrates extensive metabolism via multiple pathways, including oxidation reactions and glucuronidation, highlighting the importance of understanding metabolic profiles for therapeutic efficacy and safety (L. Christopher et al., 2010).
Neuroimaging and Receptor Binding Studies
Compounds with similar structures have been used in neuroimaging studies to delineate brain receptors, such as the 5-HT1A receptors, important for understanding psychiatric and neurological disorders. The use of WAY-100635, a compound with a methoxyphenyl-piperazinyl moiety, demonstrates the capability of such molecules in providing insights into receptor distribution and functioning in the human brain (V. Pike et al., 1996).
Environmental and Toxicological Studies
The presence and metabolism of heterocyclic amines, which can be structurally related to the specified compound, have been investigated in human exposure studies. Such research is crucial for understanding the carcinogenic potential of dietary compounds and the role of metabolism in modulating exposure risks. Studies like those by Ushiyama et al. (1991) highlight the detection of carcinogenic heterocyclic amines in human urine following the consumption of cooked foods, underscoring the intersection of environmental exposure and human health (H. Ushiyama et al., 1991).
Propiedades
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-19-6-4-16(5-7-19)20-8-9-21(26-25-20)27-14-2-3-17(15-27)22(28)24-18-10-12-23-13-11-18/h4-13,17H,2-3,14-15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBOUAWQZTTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)


![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2871870.png)


![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)

![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)